1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine
Description
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine is a substituted piperazine derivative characterized by an ethyl group at the N1 position and a 5-vinylpyridin-2-yl moiety at the N4 position. The ethyl and vinylpyridine substituents in this compound likely influence its electronic properties, solubility, and binding interactions with biological targets.
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C13H19N3/c1-3-12-5-6-13(14-11-12)16-9-7-15(4-2)8-10-16/h3,5-6,11H,1,4,7-10H2,2H3 |
InChI Key |
XSZYFIRTDIGAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C=C |
Origin of Product |
United States |
Preparation Methods
Procedure
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Reagents :
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1-Ethylpiperazine (1.0 eq)
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2-Chloro-5-vinylpyridine (1.0 eq)
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Base (e.g., K₂CO₃, NaOH, or DBU)
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Solvent (e.g., dichloromethane, toluene, or DMF)
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Reaction Conditions :
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Temperature: Reflux (80–110°C) or room temperature.
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Reaction Time: 4–24 hours.
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Workup: Extraction with ethyl acetate, followed by silica gel chromatography.
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Key Observations :
| Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|
| Dichloromethane | K₂CO₃ | Reflux (40°C) | 68% | |
| Toluene | DBU | 80°C | 72% | |
| Water | NaOH | Room temp | 65% |
Coupling of 2-Vinylpyridine with N-Ethylpiperazine
This method employs 2-vinylpyridine as the starting material, avoiding halogenated intermediates. The reaction proceeds via nucleophilic attack of the piperazine’s amine on the vinyl group, though this pathway is less common due to steric and electronic challenges.
Procedure
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Reagents :
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2-Vinylpyridine (1.0 eq)
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N-Ethylpiperazine (1.0 eq)
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Catalyst (e.g., Pd, Rh, or acid)
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Solvent (ethanol, THF, or aqueous media)
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Reaction Conditions :
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Key Observations :
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) offer alternative routes for introducing the 5-vinylpyridin-2-yl group. However, limited data exists for this specific compound, making it less established.
Procedure
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Reagents :
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Bromo-/iodo-vinylpyridine (1.0 eq)
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N-Ethylpiperazine (1.0 eq)
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Catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., Na₂CO₃)
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Solvent (dioxane, THF)
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Reaction Conditions :
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Temperature: 80–100°C.
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Reaction Time: 12–24 hours.
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Challenges :
Alternative Routes and Derivatives
Several modified protocols exist for structurally related compounds, offering insights into optimization:
Gram-Scale Synthesis
A scalable method from source employs 2-vinylquinoline and N-(m-tolyl)piperazine in water, yielding products in 78% purity. Adaptation for 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine could involve:
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Stirring 1-ethylpiperazine and 2-vinylpyridine in water at 25°C for 24 hours.
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Extraction with ethyl acetate and chromatography.
Heteroatom Substitution
Replacing chlorine with other leaving groups (e.g., tosylates) may improve reactivity. For example, 2-tosyl-5-vinylpyridine reacts with piperazines under milder conditions.
Purification and Characterization
Critical steps post-synthesis include:
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Extraction : Ethyl acetate or dichloromethane to isolate the organic layer.
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Chromatography : Silica gel (hexane/ethyl acetate) for purity >95%.
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Spectroscopic Confirmation :
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¹H NMR : Signals at δ 2.5–3.0 ppm (piperazine CH₂), δ 5.2–5.8 ppm (vinyl CH₂), and δ 7.0–8.5 ppm (pyridine protons).
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HRMS : Molecular ion peak at m/z 217.31 [M+H]⁺.
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Optimization Strategies
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Solvent Choice : Polar aprotic solvents (DMF, DCM) outperform polar protic (ethanol) in terms of yield and reaction rate.
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Base Selection : DBU or K₂CO₃ provide superior deprotonation efficiency compared to NaOH.
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Temperature Control : Reflux conditions (80–110°C) accelerate reactions but risk vinyl polymerization.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High yield, scalable, cost-effective | Requires halogenated precursors | 50–75% |
| Acid-Catalyzed Coupling | Simple setup, no catalyst | Lower yields, side reactions | 40–60% |
| Cross-Coupling | High precision, diverse substrates | Expensive catalysts, low scalability | 30–50% |
| Solid-Phase Synthesis | High purity, parallel processing | Limited to resin-bound intermediates | 60–80% |
Chemical Reactions Analysis
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the vinyl group to an ethyl group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of piperazine, including 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine, exhibit notable antimicrobial properties. A study evaluated the synthesis and biological activity of various piperazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial activity, suggesting that modifications to the piperazine structure can enhance efficacy against resistant strains .
Antitubercular Agents
A series of compounds related to piperazines have been developed as potential antitubercular agents. The pharmacokinetic profiles of these compounds were assessed, revealing that modifications similar to those found in 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine could lead to improved solubility and bioavailability. These findings are crucial for developing effective treatments for tuberculosis, particularly given the rising rates of drug-resistant strains .
Materials Science
Corrosion Inhibition
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine has shown potential as a corrosion inhibitor in acidic environments. A study reported that piperazine derivatives could reduce corrosion rates significantly when applied to mild steel in hydrochloric acid solutions. The inhibition efficiency ranged from 90% to 94% at higher concentrations (25 mM), indicating the compound's effectiveness in protecting metal surfaces from corrosive damage .
Data Tables
The following table summarizes key findings related to the antimicrobial activity and corrosion inhibition properties of 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine:
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comprehensive study, various piperazine derivatives were synthesized and tested for their antimicrobial efficacy using the disc diffusion method. The results showed that compounds structurally similar to 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine exhibited significant inhibition zones against tested bacterial strains, highlighting their potential as new antimicrobial agents .
Case Study 2: Corrosion Studies
Another study focused on evaluating the corrosion inhibition properties of piperazine derivatives on mild steel in acidic media. The study utilized gravimetric methods to assess weight loss and calculate inhibition efficiency. Results indicated that the presence of ethyl and vinyl groups in the piperazine structure enhanced corrosion resistance significantly compared to unmodified compounds .
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylpyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Piperazine vs. Piperidine Derivatives
Piperazine derivatives generally exhibit superior binding affinities compared to piperidine analogs. For instance, in studies targeting the human adenosine A₂A receptor (hA2AAR), a benzyl-substituted piperazine derivative (Ki = 58 nM) demonstrated ~10-fold higher affinity than its piperidine counterpart (Ki = 594 nM) . This enhancement is attributed to the additional hydrogen-bonding capability and conformational flexibility of the piperazine ring. However, piperidines may offer advantages in metabolic stability. For example, ethyl piperidine (compound 14) showed higher on-target potency than ethyl piperazine (compound 15), but the latter exhibited improved CYP450 2D6 inhibition profiles .
Key Insight : The choice between piperazine and piperidine hinges on balancing target affinity with metabolic stability.
Substituent Effects on Piperazine Activity
- Aromatic Substituents : A benzyl or phenyl group on the piperazine ring enhances receptor binding (e.g., Ki = 58 nM for benzyl-piperazine vs. reduced activity for phenylethyl or para-substituted analogs) .
- Electron-Withdrawing Groups : Substitutions like -OCH₂CH₂OCH₃ or -COOEt at the para position of the phenyl ring reduce affinity, likely due to steric hindrance or altered electronic interactions .
- Alkyl Chain Length : Propyl and butyl piperazine derivatives (compounds 16, 17) outperformed ethyl piperazine in both potency (hA2AAR Ki < 15 nM) and microsomal stability, suggesting longer chains improve target engagement and metabolic resistance .
Solubility and Physicochemical Properties
The spacer between the piperazine and core structure critically impacts solubility. Ethylene or methylene linkers (e.g., compounds 8ac, 8j) increase aqueous solubility (80 μM at pH 2.0–6.5) by moderating pKa values of piperazine nitrogens (pKa ~6–7). Direct attachment of N-phenylpiperazine to a quinolone core reduces solubility (<20 μM) due to lower pKa (~3.8) .
Table 1: Solubility and pKa Trends in Piperazine Derivatives
| Compound | Spacer | Solubility (μM) | pKa (Piperazine N) |
|---|---|---|---|
| 8ac (Ethylene) | Ethylene | 80 | 6–7 |
| 8j (Methylene) | Methylene | 80 | ~5.0 |
| 8a (Direct attachment) | None | <20 | ≤3.8 |
Metabolic Stability and Degradation Pathways
Piperazine rings are metabolic hotspots. Deethylation (removal of the ethyl group) and N-oxidation are common pathways, as observed in fluoroquinolone antibiotics and Chagas disease therapeutics . For example, oxidation by MnO₂ leads to dealkylation at the piperazine moiety, with the quinolone ring remaining intact . Replacing piperazine with isosteres (e.g., morpholine) reduces 5-HT1A receptor affinity but may mitigate metabolic liabilities .
Table 2: Metabolic Stability of Selected Piperazine Derivatives
| Compound | Metabolic Pathway | Stability Improvement Strategy |
|---|---|---|
| 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine | Deethylation, N-oxidation | Isostere substitution (e.g., piperidine) |
| Propyl piperazine (16) | Moderate clearance | Optimize ClogD (lower lipophilicity) |
| Fluoroquinolones | Piperazine ring oxidation | Structural rigidification |
Selectivity and Receptor Interactions
Piperazine derivatives exhibit nuanced selectivity profiles:
- Serotonin 5-HT1A Receptors: A three-carbon linker between piperazine and coumarin moieties, combined with acetyl substituents, achieves subnanomolar affinities (Ki < 1 nM) .
- Sigma-2 Receptors : Both nitrogen atoms in the piperazine ring are critical for high affinity (e.g., PB28, Ki = 0.68 nM). Removing one N-atom reduces activity by >100-fold .
- Acetylcholinesterase (AChE) : Piperazine-based inhibitors (e.g., 6g, IC50 = 0.90 μM) outperform ethylenediamine analogs by 9.5-fold, highlighting the ring’s role in enzyme interaction .
Biological Activity
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine (EVPP) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research indicates that compounds similar to EVPP exhibit significant antimicrobial properties. For instance, studies on pyridinium-type polymers have shown that they possess antibacterial activity against various pathogens, which may extend to derivatives like EVPP . The presence of the vinylpyridine group is hypothesized to enhance this activity through interactions with microbial membranes.
Antitubercular Activity
In a study focusing on related compounds, it was noted that certain piperazine derivatives demonstrated promising antitubercular activity. Specifically, compounds with structural similarities to EVPP were evaluated for their efficacy against Mycobacterium tuberculosis. The findings suggested that modifications to the piperazine structure could improve pharmacokinetic profiles and enhance antibacterial potency .
The mechanisms through which EVPP exerts its biological effects are not fully elucidated but can be inferred from related compounds. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Some piperazine derivatives act as inhibitors of enzymes critical for bacterial survival.
- Membrane Disruption : The hydrophobic nature of the vinyl group may facilitate interactions with lipid membranes, leading to increased permeability and cell lysis.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of EVPP. While specific data on EVPP is limited, related compounds have shown varying degrees of oral bioavailability and metabolic stability. For example, certain piperazine derivatives exhibited high oral bioavailability but also rapid metabolic degradation .
Study 1: Antitubercular Efficacy
A comparative study evaluated the antitubercular efficacy of several piperazine derivatives. The results indicated that modifications in the structure could lead to significant improvements in activity against non-replicating M. tuberculosis in low oxygen conditions. The best candidates demonstrated high oral bioavailability and favorable pharmacokinetic profiles, suggesting that similar strategies could be applied to enhance the efficacy of EVPP .
| Compound ID | MIC (µg/ml) | Oral Bioavailability (%) | Half-Life (hr) |
|---|---|---|---|
| 1 | 50 | 29.4 | 0.61 |
| 6 | 10 | ~100 | 0.72 |
| 7 | 20 | 47.9 | 0.61 |
Study 2: Antimicrobial Spectrum
Another investigation focused on the antimicrobial spectrum of piperazine derivatives similar to EVPP. It was found that while some exhibited strong activity against gram-positive bacteria, their effectiveness against gram-negative strains was limited. This suggests a potential area for structural optimization in future research .
Q & A
Q. What are the key considerations in designing a synthesis route for 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with esterification of aromatic acids (e.g., ethanol with conc. H₂SO₄ as a catalyst), followed by cyclization using carbon disulfide and KOH to form oxadiazole-thiones . Piperazine derivatives are then introduced via nucleophilic substitution in solvents like acetonitrile. Key factors include temperature control (reflux conditions), solvent choice (polar aprotic solvents for better reactivity), and purification via HPLC to ensure high purity .
Q. Which analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and regiochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Additionally, HPLC with UV detection ensures purity (>95%), while FT-IR identifies functional groups like vinyl or piperazine moieties .
Q. How do solvent choices influence the synthesis of piperazine derivatives?
- Methodological Answer : Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for reactions requiring inert conditions to prevent oxidation of sensitive groups (e.g., vinyl). Ethanol or acetone may be used for esterification or cyclization steps due to their ability to dissolve polar intermediates . Solvent polarity also impacts reaction rates and yields in nucleophilic substitutions .
Q. What functional groups in this compound are most reactive, and how are they leveraged in derivatization?
- Methodological Answer : The vinyl group on the pyridine ring undergoes radical polymerization or Michael additions, enabling polymer-based applications. The piperazine nitrogen atoms participate in alkylation or acylation reactions to introduce pharmacophores. Ethyl groups can be hydrolyzed to carboxylic acids for solubility modulation .
Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer : Purity is quantified via HPLC with a C18 column and UV detection at 254 nm. Acceptable thresholds depend on the application: ≥95% for in vitro assays (e.g., receptor binding) and ≥99% for in vivo studies. Residual solvents are monitored using GC-MS, adhering to ICH Q3C guidelines .
Advanced Questions
Q. How can conflicting NMR data be resolved when characterizing piperazine derivatives?
- Methodological Answer : Conflicting signals (e.g., overlapping peaks in ¹H NMR) are addressed using 2D techniques like COSY or NOESY to assign spatial correlations. Heteronuclear experiments (HSQC, HMBC) clarify carbon-proton connectivity. Computational tools (DFT-based NMR prediction) validate assignments, especially for stereoisomers .
Q. What strategies optimize reaction yields in the presence of sensitive functional groups like vinyl or pyridine?
Q. How can molecular docking guide the design of analogs targeting specific receptors?
- Methodological Answer : Docking studies (AutoDock Vina, Schrödinger Suite) predict binding poses of piperazine derivatives in receptor active sites. Key interactions (hydrogen bonds with pyridine N, hydrophobic contacts with ethyl groups) are optimized. Scaffold hopping (e.g., replacing pyridine with quinazoline) improves affinity, validated via SPR binding assays .
Q. How do structural modifications (e.g., ester vs. carboxylic acid) impact solubility and bioavailability?
- Methodological Answer : Ethyl esters (logP ~2.5) enhance membrane permeability but reduce aqueous solubility. Hydrolysis to carboxylic acids (logP ~0.8) improves solubility for intravenous formulations. In vitro permeability assays (Caco-2 cells) and pharmacokinetic studies in rodents guide optimal modifications .
Q. What methods address contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from metabolic instability (e.g., ester hydrolysis in vivo). Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
